molecular formula C12H16F3N B1670338 Dexfenfluramine CAS No. 3239-44-9

Dexfenfluramine

货号 B1670338
CAS 编号: 3239-44-9
分子量: 231.26 g/mol
InChI 键: DBGIVFWFUFKIQN-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexfenfluramine, marketed as dexfenfluramine hydrochloride under the name Redux, is a serotonergic anorectic drug . It reduces appetite by increasing the amount of extracellular serotonin in the brain . It is the d- enantiomer of fenfluramine and is structurally similar to amphetamine, but lacks any psychologically stimulating effects .


Synthesis Analysis

A new process for preparing the fenfluramine molecule or isomers thereof and/or analogs thereof has been reported . This synthesis can be adapted easily to produce fenfluramine instead of its dextrorotatory enantiomer .


Molecular Structure Analysis

Dexfenfluramine has a unique mechanism of action (MOA) among ASMs. Its primary MOA is currently described as dual-action sigma-1 receptor and serotonergic activity . At a synaptic and cellular level, FFA modulates serotonergic and σ1-related pathways .


Chemical Reactions Analysis

Dexfenfluramine binds to the serotonin reuptake pump . This causes inhibition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn leads to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus .


Physical And Chemical Properties Analysis

Dexfenfluramine has a chemical formula of C12H16F3N . It is well-absorbed from the gastrointestinal tract . The protein binding is 36% . The elimination half-life is 17-20 hours .

科学研究应用

Treatment of Obesity

  • Application Summary : Dexfenfluramine has been used in the management of obesity . It works by increasing serotonergic activity, which is expected to reduce appetite and consequently, body weight .
  • Methods of Application : Dexfenfluramine stimulates serotonin (5-hydroxytryptamine; 5-HT) release into brain synapses, inhibits its reuptake into presynaptic neurons, and directly stimulates postsynaptic serotonin receptors .
  • Results or Outcomes : In clinical studies, weight reductions with dexfenfluramine were significantly higher than those achieved with placebo and similar to those with other drugs . Dexfenfluramine recipients with non-insulin-dependent diabetes mellitus, hyperlipidaemia, or hypertension consistently show improvements in glycaemic control, blood lipid profiles, and blood pressure .

Treatment of Diabetes

  • Application Summary : Dexfenfluramine has been used in the treatment of diabetes . It works by decreasing caloric intake, which is beneficial for managing diabetes .
  • Methods of Application : Dexfenfluramine acts as a serotonin reuptake inhibitor and also causes the release of serotonin from the synaptosomes .

Research on Valvular Heart Disease

  • Application Summary : Dexfenfluramine has been used in research related to valvular heart disease (VHD) . It has been associated with the development of VHD .
  • Methods of Application : In a study, New Zealand White rabbits were treated with dexfenfluramine for 16 weeks, which induced valvular alterations characterized by extracellular matrix remodeling .
  • Results or Outcomes : The study found that both dexfenfluramine and pergolide may cause VHD through valve metabolic reprogramming and matrix remodeling .

Treatment of Eating Disorders

  • Application Summary : Dexfenfluramine has been used in the treatment of eating disorders . It works by increasing serotonin levels in the brain’s synapses, which can help regulate eating behaviors .
  • Methods of Application : Dexfenfluramine acts as a serotonin reuptake inhibitor and also causes the release of serotonin from the synaptosomes .

Research on Metabolic Reprogramming

  • Application Summary : Dexfenfluramine has been used in research related to metabolic reprogramming . It has been associated with the development of valvular heart disease (VHD) .
  • Methods of Application : In a study, New Zealand White rabbits were treated with dexfenfluramine for 16 weeks, which induced valvular alterations characterized by extracellular matrix remodeling .
  • Results or Outcomes : The study found that both dexfenfluramine and pergolide may cause VHD through valve metabolic reprogramming and matrix remodeling .

Research on Serotonin Syndrome

  • Application Summary : Dexfenfluramine has been used in research related to serotonin syndrome . It works by increasing serotonin levels in the brain’s synapses .
  • Methods of Application : Dexfenfluramine acts as a serotonin reuptake inhibitor and also causes the release of serotonin from the synaptosomes .

Treatment of Pharmacoresistant Epilepsies

  • Application Summary : Dexfenfluramine has been used in the treatment of pharmacoresistant epilepsies, including Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS) . Drug-refractory seizures are a hallmark of both these conditions and their treatment remains a major challenge .
  • Methods of Application : The mechanism by which dexfenfluramine provides an antiepileptic action is not fully understood but it seems to go beyond its pro-serotoninergic activity .
  • Results or Outcomes : Dexfenfluramine has proved to be a promising antiepileptic drug with a favorable risk–benefit profile for the treatment of DS, LGS and possibly other drug-resistant epileptic syndromes .

Research on Cardiovascular Side-Effects

  • Application Summary : Dexfenfluramine has been used in research related to its cardiovascular side-effects . It was withdrawn from the market due to concerns about these side-effects .

Research on Weight Loss

  • Application Summary : Dexfenfluramine has been used in research related to weight loss . It was as effective as ephedrine/caffeine 20mg/200mg 3 times daily, sibutramine 10mg once daily and fluoxetine 20mg 3 times daily in reducing body weight in severely obese patients .
  • Results or Outcomes : In short term clinical trials (≤3 months), dexfenfluramine 15mg twice daily was significantly more effective than placebo in reducing body weight in severely obese patients .

安全和危害

Several side effects are frequently associated with the use of dexfenfluramine . These include headache, asthenia, abdominal pain, chills, accidental injury, infection, flu syndrome, back pain, fever, and allergic reactions . Cardiovascular side effects have also been reported .

属性

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025754
Record name Dexfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.15e-02 g/L
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine.
Record name Dexfenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEXFENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dexfenfluramine

CAS RN

3239-44-9
Record name Dexfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3239-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexfenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexfenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXFENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexfenfluramine
Reactant of Route 2
Reactant of Route 2
Dexfenfluramine
Reactant of Route 3
Dexfenfluramine
Reactant of Route 4
Reactant of Route 4
Dexfenfluramine
Reactant of Route 5
Reactant of Route 5
Dexfenfluramine
Reactant of Route 6
Reactant of Route 6
Dexfenfluramine

Citations

For This Compound
10,200
Citations
KA Bever, PJ Perry - American journal of health-system …, 1997 - academic.oup.com
… Unlike fenfluramine, dexfenfluramine is a pure serotonin agonist. Dexfenfluramine may mimic … In randomized, placebo-controlled trials, dexfenfluramine was effective in reducing weight …
Number of citations: 32 academic.oup.com
JM Gardin, D Schumacher, G Constantine, KD Davis… - Jama, 2000 - jamanetwork.com
ContextFenfluramine and dexfenfluramine were voluntarily … patients treated for obesity with dexfenfluramine or phentermine/… (479 and 455 had taken dexfenfluramine and phentermine/…
Number of citations: 222 jamanetwork.com
SL Archer, K Djaballah, M Humbert… - American journal of …, 1998 - atsjournals.org
… of fenfluramine and dexfenfluramine from the marketplace, … In experimental studies, dexfenfluramine, fenfluramine, and … NO) synthase (NOS), dexfenfluramine causes marked …
Number of citations: 125 www.atsjournals.org
LE Vivero, PO Anderson, RF Clark - The Journal of emergency medicine, 1998 - Elsevier
… of fenfluramine or dexfenfluramine with medications that … Sudden discontinuation of fenfluramine or dexfenfluramine … to be equally likely with dexfenfluramine and fenfluramine. In …
Number of citations: 29 www.sciencedirect.com
G Cheymol, J Weissenburger, JM Poirier… - British journal of …, 1995 - ncbi.nlm.nih.gov
… The pharmacokinetic data for dexfenfluramine in normal volunteers obtained in this study, confirm and extend those published for oral and iv administration [4-7]. dF has an extensive …
Number of citations: 68 www.ncbi.nlm.nih.gov
UD McCann, LS Seiden, LJ Rubin, GA Ricaurte - Jama, 1997 - jamanetwork.com
Objectives. —Obesity is an important clinical problem, and the use of dexfenfluramine hydrochloride for weight reduction has been widely publicized since its approval by the Food and …
Number of citations: 146 jamanetwork.com
LE Derby, MW Myers, H Jick - British journal of clinical …, 1999 - Wiley Online Library
Aims To estimate the incidence of newly diagnosed idiopathic stroke among users of fenfluramine, dexfenfluramine and phentermine compared to obese nonusers. Methods We …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
NJ Weissman, JF Tighe Jr, JS Gottdiener… - New England Journal …, 1998 - Mass Medical Soc
… We modified our randomized, double-blind, placebo-controlled study of dexfenfluramine to … to receive dexfenfluramine (366 patients), investigational sustained-release dexfenfluramine (…
Number of citations: 258 www.nejm.org
AZ CDC - 1997 - wonder.cdc.gov
Fenfluramine and dexfenfluramine are appetite suppressants that were in widespread use in the United States. On July 8, 1997, 24 cases of valvular heart disease in women who had …
Number of citations: 144 wonder.cdc.gov
BK Shively, CA Roldan, EA Gill, T Najarian, SB Loar - Circulation, 1999 - Am Heart Assoc
… has been associated with dexfenfluramine, but its prevalence … 412 subjects included 172 dexfenfluramine patients and 172 … entry criteria (51 dexfenfluramine patients and 17 controls). …
Number of citations: 104 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。